

# FR122047 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR122047  |           |
| Cat. No.:            | B15608617 | Get Quote |

# **Application Notes and Protocols for FR122047**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FR122047** is a potent and selective, cell-permeable inhibitor of cyclooxygenase-1 (COX-1). It displays significantly greater selectivity for COX-1 over COX-2, with reported IC50 values of 28 nM for human recombinant COX-1 and 65 μM for human recombinant COX-2, representing an approximately 2,300-fold greater selectivity[1]. As a hydrochloride salt, **FR122047** is a pale yellow solid. This compound has demonstrated analgesic, anti-platelet, and anti-inflammatory properties in various studies. It has been shown to be effective in suppressing prostaglandin E2 and thromboxane 2 levels in animal models of arthritis and is significantly more potent than aspirin in inhibiting platelet aggregation[1]. These characteristics make **FR122047** a valuable tool for investigating the physiological and pathological roles of COX-1.

# **Physicochemical Properties**



| Property          | Value                                                                                         | Reference     |
|-------------------|-----------------------------------------------------------------------------------------------|---------------|
| Synonyms          | FR 122047, 1-[(4,5-Bis(4-methoxyphenyl-2-thiazoyl)carbonyl]-4-methylpiperazine, Hydrochloride | [1]           |
| Molecular Formula | C23H25N3O3S · HCI                                                                             | Sigma-Aldrich |
| Molecular Weight  | 492.0 g/mol                                                                                   | Sigma-Aldrich |
| Appearance        | Pale yellow solid                                                                             | Sigma-Aldrich |
| Storage           | Store at 2-8°C                                                                                | Sigma-Aldrich |

## **Solubility Data**

The solubility of **FR122047** in various solvents is crucial for the preparation of stock solutions and for conducting in vitro and in vivo experiments. The following table summarizes the available solubility data.

| Solvent | Solubility           |
|---------|----------------------|
| DMSO    | 5 mg/mL              |
| Water   | 4 mg/mL              |
| 1 M HCl | 2 mg/mL              |
| Ethanol | Not explicitly found |

Note: When preparing stock solutions, it is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic. For aqueous solutions, the hydrochloride form of **FR122047** enhances its solubility in water.

# **Experimental Protocols**Preparation of Stock Solutions



## For In Vitro Cellular Assays:

A common practice is to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in cell culture media.

## Materials:

- FR122047 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

#### Protocol:

- Aseptically weigh the desired amount of FR122047 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to prepare a 10 mM stock solution, dissolve 4.92 mg of FR122047 (MW: 492.0 g/mol) in 1 mL of DMSO.
- Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term storage.

## For In Vivo Administration:

For animal studies, a formulation that is biocompatible and allows for effective delivery of the compound is required. The following protocol is adapted from a method for preparing a similar small molecule inhibitor for in vivo use.

## Materials:

• FR122047 hydrochloride powder



- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

## Protocol:

- Prepare a stock solution of FR122047 in DMSO (e.g., 25 mg/mL).
- To prepare the final formulation, combine the following in a sterile tube, adding and mixing each component sequentially:
  - 10% DMSO (from the FR122047 stock solution)
  - 40% PEG300
  - 5% Tween-80
  - 45% Saline
- Vortex the mixture thoroughly to ensure a homogenous solution. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
- The final concentration of FR122047 in this formulation will depend on the initial stock concentration. For example, using a 25 mg/mL stock in DMSO will result in a final concentration of 2.5 mg/mL in the injection vehicle.
- This solution should be prepared fresh before each use.

## In Vitro Assay for COX-1 Inhibition in Macrophages

This protocol describes a general method for treating a macrophage cell line with **FR122047** to assess its inhibitory effect on COX-1 activity by measuring the production of Prostaglandin E2 (PGE2).

## Materials:



- Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
- Complete cell culture medium
- FR122047 stock solution (10 mM in DMSO)
- Lipopolysaccharide (LPS)
- Arachidonic Acid
- PGE2 ELISA Kit
- Phosphate Buffered Saline (PBS)
- Cell culture plates (e.g., 24-well plates)

## Protocol:

- Cell Seeding: Seed the macrophage cells in a 24-well plate at a density of 2.5 x 10<sup>5</sup> cells/well in complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.
- Inhibitor Treatment:
  - Prepare serial dilutions of the FR122047 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM).
     Include a vehicle control (DMSO at the same final concentration as the highest FR122047 treatment).
  - Remove the old medium from the cells and replace it with the medium containing the different concentrations of FR122047 or vehicle control.
  - Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
- Stimulation of COX-1 Activity:
  - To induce PGE2 production primarily through COX-1, stimulate the cells with arachidonic acid (e.g., 10 μM final concentration).



- Alternatively, for a more inflammatory context where both COX-1 and COX-2 may be active, cells can be stimulated with LPS (e.g., 100 ng/mL).
- Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
- Sample Collection: After the incubation period, collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.
- PGE2 Measurement:
  - Analyze the clarified supernatant for PGE2 concentration using a commercial PGE2
     ELISA kit.
  - Follow the manufacturer's instructions for the ELISA protocol.
  - Generate a standard curve and determine the PGE2 concentration in each sample.
- Data Analysis:
  - Calculate the percentage of PGE2 inhibition for each FR122047 concentration relative to the vehicle-treated, stimulated control.
  - Plot the percentage of inhibition against the log of the FR122047 concentration to determine the IC50 value.

# Signaling Pathway and Experimental Workflow COX-1 Signaling Pathway

The following diagram illustrates the canonical COX-1 signaling pathway. Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-1 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into different prostaglandins (like PGE2) and thromboxanes (like TXA2), which are involved in a variety of physiological processes. **FR122047** selectively inhibits the cyclooxygenase activity of COX-1, thereby blocking the production of these downstream mediators.





Click to download full resolution via product page

Caption: The COX-1 signaling pathway and the inhibitory action of FR122047.

## **Experimental Workflow for Assessing COX-1 Inhibition**

The following diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of **FR122047**.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating FR122047's inhibition of COX-1.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. sigmaaldrich.com [sigmaaldrich.com]



 To cite this document: BenchChem. [FR122047 solubility in DMSO and other solvents].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608617#fr122047-solubility-in-dmso-and-other-solvents]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com